molecular formula C12H10ClNO2 B11874704 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

Cat. No.: B11874704
M. Wt: 235.66 g/mol
InChI Key: DLMGUZQFFOWBBD-UHFFFAOYSA-N
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Description

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone (CAS 844472-67-9) is a high-purity organic compound with a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol . This quinoline derivative is characterized by a hydroxy group and an acetyl substituent on the quinoline ring system, making it a valuable synthetic intermediate for medicinal chemistry and drug discovery research . It is supplied with a purity of over 97% . As a building block, this compound is particularly useful for developing novel molecules, potentially for use in life science and materials science applications. The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create diverse libraries of compounds for screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Proper handling procedures should be followed, and it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-6-5-10(13)14-12-8(6)3-4-9(16)11(12)7(2)15/h3-5,16H,1-2H3

InChI Key

DLMGUZQFFOWBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C(=O)C)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydroxyl and carbonyl groups in the compound may play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone

  • Structure: Features a biphenylquinoline system with a methoxy linker and additional chloro and methyl substituents.
  • Synthesis: Prepared via Ag₂SO₄-mediated coupling of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 2-chloro-3-chloromethyl-8-methylquinoline .
  • Crystallography : Bond lengths (e.g., C8–C10: 1.514 Å) and angles (e.g., C7–C8–C9: 117.67°) highlight steric effects from substituents .

Ethanone, 1-(7-bromo-6-chloro-8-fluoro-4-hydroxy-3-quinolinyl)-

  • Structure: Incorporates bromo, chloro, fluoro, and hydroxyl groups on the quinoline core.
  • Molecular Weight : 318.53 g/mol (vs. 220.66 g/mol for the target compound), reflecting increased halogen content.
  • Implications : Additional halogens may enhance electrophilicity and metabolic stability but could reduce solubility .

Substituted Phenyl Ethanones

Compounds from the Handbook of Hydroxyacetophenones () share the ethanone motif but lack the quinoline backbone:

Compound Name CAS Number Substituents Melting Point (°C) Molecular Formula
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 Cl (position 5), OH (2), CH₂OH (3) 97–98 C₉H₉ClO₃
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 Cl (2), OH (4), OCH₃ (3) Not reported C₉H₉ClO₃
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 Cl (2), OH (6), OCH₃ (4) 107–108 C₉H₉ClO₃

Key Observations :

  • Positional Isomerism : The position of substituents significantly affects physical properties. For example, the 5-chloro derivative melts at 97–98°C, while the 6-hydroxy-4-methoxy analog melts higher (107–108°C) due to enhanced hydrogen bonding .
  • Biological Relevance: Quinoline-based ethanones (e.g., the target compound) generally exhibit higher bioactivity than phenyl analogs, attributed to the nitrogen heterocycle’s ability to interact with enzymatic targets .

Structural Validation Tools

  • X-ray Crystallography : SHELX and ORTEP-3 are widely used for refining crystal structures. For example, the anisotropic displacement parameters for C5 in ’s compound (U₁₁: 0.0545, U₂₂: 0.0657) indicate directional disorder influenced by substituents .
  • Spectroscopy: ¹H/¹³C NMR and MS are standard for characterizing substituent patterns in both quinoline and phenyl ethanones .

Biological Activity

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives are recognized for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C12H10ClN1O2
  • Molecular Weight : 239.67 g/mol
  • Functional Groups : Contains a chloro group, hydroxyl group, and a ketone functional group.

This unique combination of functional groups contributes to its biological activity, particularly through interactions with various biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound is believed to interact with the enzyme DT-diaphorase (NQO1), which plays a crucial role in the metabolism of quinones and has been implicated in cancer cell survival pathways.

  • Mechanism of Action :
    • The compound is reduced by NQO1, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
    • Studies have shown that compounds with higher NQO1 levels exhibit increased sensitivity to quinoline derivatives .
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
  • Case Study :
    • A study evaluated the effectiveness of this compound against melanoma cell lines, revealing significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties:

  • Mechanism :
    • The presence of the hydroxyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria .
  • In Vitro Efficacy :
    • The compound demonstrated potent antibacterial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives:

  • Activity Against Viruses :
    • The compound has shown promise in inhibiting viral replication in vitro, particularly against influenza virus strains. This activity is attributed to its ability to interfere with viral entry and replication mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Cells/Organisms IC50/Activity Level Mechanism
AnticancerMCF-7 (breast cancer)~10 µMNQO1-mediated ROS generation
AntimicrobialPseudomonas aeruginosaInhibition zone: 22 mmMembrane disruption
AntiviralInfluenza virusSignificant inhibitionInterference with viral replication

Q & A

Q. What are the standard protocols for synthesizing 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, under controlled conditions. For example, analogous quinoline derivatives are synthesized via refluxing precursors (e.g., halogenated intermediates) in polar aprotic solvents like DMSO with catalysts such as Ag₂SO₄ . Optimization strategies include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress and ensure intermediate purity .
  • Purification : Recrystallization from ethanol or methanol to isolate pure crystalline products .
  • Catalyst Selection : Silver salts enhance halogen displacement reactions by stabilizing transition states .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Structural validation employs spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxy group at C7) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., Cl–C bond ≈ 1.74 Å, consistent with sp² hybridization) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?

Methodological Answer: Discrepancies in displacement parameters often arise from thermal motion or disorder. Refinement strategies include:

  • Software Tools : SHELXL (for small-molecule refinement) applies restraints to anisotropic displacement ellipsoids, reducing overfitting .
  • Validation : PLATON checks for missed symmetry or twinning, while ORTEP-3 visualizes ellipsoids to identify outliers .
  • Data Filtering : Exclude reflections with I<2σ(I)I < 2σ(I) to minimize noise, improving RintR_{\text{int}} values (e.g., 0.043 in related studies) .

Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do they align with experimental results?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., AKT1 kinase for anticancer activity) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values). Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) separates byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z deviations < 2 ppm) .
  • Crystallographic Analysis : Compare unit cell parameters (e.g., triclinic P1P1 symmetry) with reference data to detect polymorphic impurities .

Q. What strategies mitigate challenges in achieving high-resolution crystallographic data for this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol at 295 K yields larger, defect-free crystals .
  • Data Collection : Use synchrotron radiation for high-intensity beams, reducing RmergeR_{\text{merge}} and improving completeness (>98%) .
  • Absorption Correction : Multi-scan methods (e.g., CrysAlis PRO) correct for Tmin/TmaxT_{\text{min}}/T_{\text{max}} variations (e.g., 0.930–0.955) .

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in further derivatization?

Methodological Answer: The chloro group at C2:

  • Activates Electrophilic Substitution : Directs incoming electrophiles to C5/C8 via resonance effects .
  • Enhances Stability : Reduces oxidation susceptibility compared to non-halogenated analogues .
  • Quantitative Analysis : Hammett constants (σmeta=0.37σ_{\text{meta}} = 0.37) predict substituent effects on reaction rates .

Data Analysis and Interpretation

Q. How are intermolecular interactions (e.g., hydrogen bonds, π-stacking) characterized in the crystal lattice?

Methodological Answer:

  • Hydrogen Bonding : Measure O–H···O/N distances (e.g., 2.62–2.96 Å) using Mercury software .
  • π-Stacking : Analyze centroid-centroid distances (e.g., 3.6–4.0 Å) and dihedral angles (<10°) with PLATON .
  • Hirshfeld Surfaces : Map close contacts (e.g., dnormd_{\text{norm}}) to visualize packing motifs .

Q. What statistical methods are employed to validate the reproducibility of synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., temperature, catalyst loading) .
  • ANOVA : Identifies significant factors (p < 0.05) affecting yield (e.g., solvent polarity contributes 60% variance) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled?

Methodological Answer:

  • Dynamic Effects : NMR detects time-averaged conformations, while XRD captures static structures. Compare NOESY (through-space interactions) with XRD torsion angles .
  • Solvent Artifacts : Recrystallize samples from deuterated solvents for NMR to match XRD conditions .

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